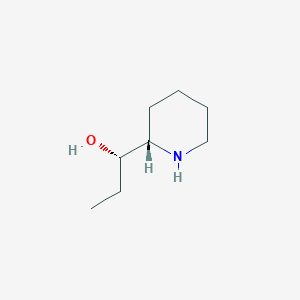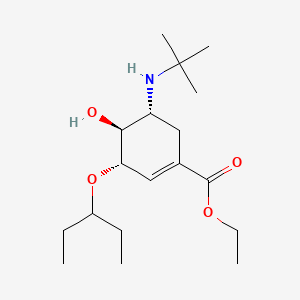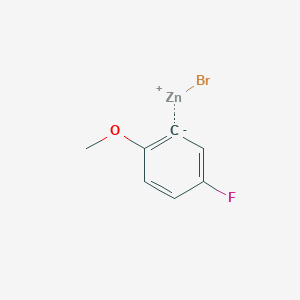
5-Fluoro-2-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxyphenylZinc bromide: is an organozinc compound with the molecular formula C7H6BrFOZn and a molecular weight of 270.4162 g/mol . This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 5-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
5-Fluoro-2-methoxyphenyl bromide+Zn→5-Fluoro-2-methoxyphenylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-methoxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-methoxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules through cross-coupling reactions. It is particularly useful in the synthesis of fluorinated aromatic compounds, which have unique chemical and physical properties .
Biology and Medicine: Fluorinated compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability. This compound can be used to introduce fluorine atoms into biologically active molecules, potentially improving their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form strong carbon-carbon bonds makes it valuable in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the electrophile. The general steps are as follows:
Oxidative Addition: The palladium catalyst reacts with the electrophile to form a palladium complex.
Transmetalation: The phenyl group from this compound is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methoxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
5-Fluoro-2-hydroxyphenacyl Bromide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Fluoro-2-methoxyphenylZinc bromide is unique due to its zinc bromide group, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex fluorinated aromatic compounds .
Propriétés
Formule moléculaire |
C7H6BrFOZn |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OMSASPAVPBNBTP-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


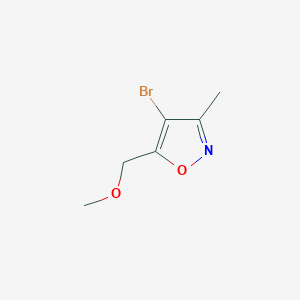
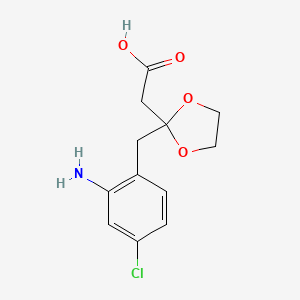
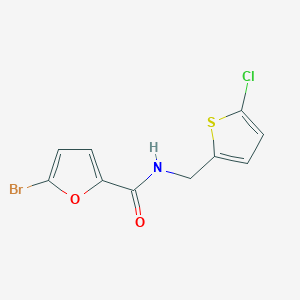



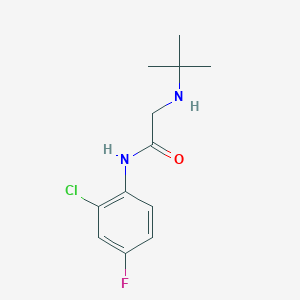

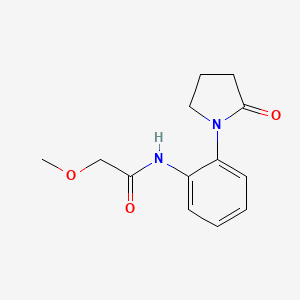

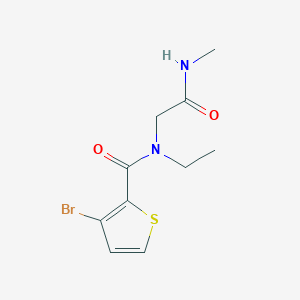
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
